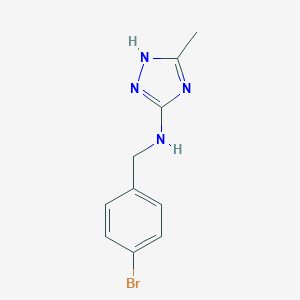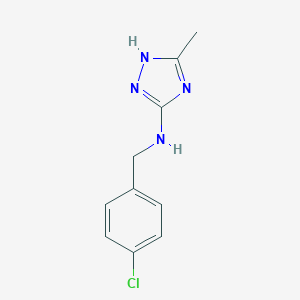
N~1~-(3-chloro-4,5-diethoxybenzyl)-1H-tetrazole-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-(3-chloro-4,5-diethoxybenzyl)-1H-tetrazole-1,5-diamine, also known as TET, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. TET is a tetrazole derivative and is structurally similar to other compounds that have shown promising results in medicinal chemistry and pharmacology.
Scientific Research Applications
N~1~-(3-chloro-4,5-diethoxybenzyl)-1H-tetrazole-1,5-diamine has shown potential applications in various fields of scientific research. One of the most promising applications of N~1~-(3-chloro-4,5-diethoxybenzyl)-1H-tetrazole-1,5-diamine is in the field of medicinal chemistry. N~1~-(3-chloro-4,5-diethoxybenzyl)-1H-tetrazole-1,5-diamine has been reported to exhibit antiproliferative activity against cancer cells. In a study conducted by Wang et al., N~1~-(3-chloro-4,5-diethoxybenzyl)-1H-tetrazole-1,5-diamine was found to inhibit the growth of human breast cancer cells by inducing apoptosis. N~1~-(3-chloro-4,5-diethoxybenzyl)-1H-tetrazole-1,5-diamine has also been reported to exhibit antitumor activity against melanoma cells.
N~1~-(3-chloro-4,5-diethoxybenzyl)-1H-tetrazole-1,5-diamine has also shown potential applications in the field of neuroscience. In a study conducted by Zhang et al., N~1~-(3-chloro-4,5-diethoxybenzyl)-1H-tetrazole-1,5-diamine was found to improve cognitive function in mice with Alzheimer's disease. N~1~-(3-chloro-4,5-diethoxybenzyl)-1H-tetrazole-1,5-diamine was also found to protect against neurotoxicity induced by beta-amyloid peptide, which is a hallmark of Alzheimer's disease.
Mechanism of Action
The mechanism of action of N~1~-(3-chloro-4,5-diethoxybenzyl)-1H-tetrazole-1,5-diamine is not fully understood. However, it has been reported that N~1~-(3-chloro-4,5-diethoxybenzyl)-1H-tetrazole-1,5-diamine exerts its antiproliferative activity by inducing apoptosis in cancer cells. N~1~-(3-chloro-4,5-diethoxybenzyl)-1H-tetrazole-1,5-diamine has also been reported to inhibit the expression of cyclin D1, which is a protein that plays a key role in cell cycle progression. In the field of neuroscience, N~1~-(3-chloro-4,5-diethoxybenzyl)-1H-tetrazole-1,5-diamine has been reported to exert its neuroprotective effects by inhibiting the activation of microglia and astrocytes, which are cells that play a key role in neuroinflammation.
Biochemical and Physiological Effects:
N~1~-(3-chloro-4,5-diethoxybenzyl)-1H-tetrazole-1,5-diamine has been reported to exhibit antiproliferative activity against cancer cells by inducing apoptosis. N~1~-(3-chloro-4,5-diethoxybenzyl)-1H-tetrazole-1,5-diamine has also been reported to inhibit the expression of cyclin D1, which is a protein that plays a key role in cell cycle progression. In the field of neuroscience, N~1~-(3-chloro-4,5-diethoxybenzyl)-1H-tetrazole-1,5-diamine has been reported to improve cognitive function and protect against neurotoxicity induced by beta-amyloid peptide.
Advantages and Limitations for Lab Experiments
N~1~-(3-chloro-4,5-diethoxybenzyl)-1H-tetrazole-1,5-diamine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. N~1~-(3-chloro-4,5-diethoxybenzyl)-1H-tetrazole-1,5-diamine has also shown promising results in various fields of scientific research, which makes it a potential candidate for further studies. However, N~1~-(3-chloro-4,5-diethoxybenzyl)-1H-tetrazole-1,5-diamine also has some limitations. The mechanism of action of N~1~-(3-chloro-4,5-diethoxybenzyl)-1H-tetrazole-1,5-diamine is not fully understood, which makes it difficult to optimize its use. N~1~-(3-chloro-4,5-diethoxybenzyl)-1H-tetrazole-1,5-diamine also has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on N~1~-(3-chloro-4,5-diethoxybenzyl)-1H-tetrazole-1,5-diamine. One potential direction is to further investigate the mechanism of action of N~1~-(3-chloro-4,5-diethoxybenzyl)-1H-tetrazole-1,5-diamine. Understanding the mechanism of action can help optimize its use and improve its efficacy. Another potential direction is to investigate the potential applications of N~1~-(3-chloro-4,5-diethoxybenzyl)-1H-tetrazole-1,5-diamine in other fields of scientific research, such as materials science and catalysis. N~1~-(3-chloro-4,5-diethoxybenzyl)-1H-tetrazole-1,5-diamine has also shown promising results in the field of medicinal chemistry and neuroscience, and further studies can help identify new therapeutic targets and drug candidates.
Synthesis Methods
The synthesis of N~1~-(3-chloro-4,5-diethoxybenzyl)-1H-tetrazole-1,5-diamine involves the reaction of 3-chloro-4,5-diethoxybenzylamine with sodium azide and ammonium chloride in the presence of copper(I) iodide as a catalyst. The reaction proceeds through an azide-alkyne cycloaddition reaction, which results in the formation of the tetrazole ring. The final product is obtained after purification using column chromatography. The yield of N~1~-(3-chloro-4,5-diethoxybenzyl)-1H-tetrazole-1,5-diamine is reported to be around 65%.
properties
Molecular Formula |
C12H17ClN6O2 |
|---|---|
Molecular Weight |
312.75 g/mol |
IUPAC Name |
1-N-[(3-chloro-4,5-diethoxyphenyl)methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C12H17ClN6O2/c1-3-20-10-6-8(5-9(13)11(10)21-4-2)7-15-19-12(14)16-17-18-19/h5-6,15H,3-4,7H2,1-2H3,(H2,14,16,18) |
InChI Key |
MHNIMHDXUNCUCS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Cl)OCC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{5-[(Cyclohexylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B276616.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-methylamine](/img/structure/B276617.png)
![1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B276618.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276619.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol](/img/structure/B276620.png)
methanamine](/img/structure/B276621.png)
![2-{[5-Bromo-2-(3-pyridinylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B276623.png)
![2-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol](/img/structure/B276624.png)
![N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine](/img/structure/B276625.png)
![{2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B276626.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276633.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276634.png)